molecular formula C18H25N3O5S B4134778 dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate

dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate

Cat. No. B4134778
M. Wt: 395.5 g/mol
InChI Key: GZSPGCUUEBHUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate, also known as DAPT, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. DAPT is a gamma-secretase inhibitor, which means that it can inhibit the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are believed to play a role in the development of Alzheimer's disease, and gamma-secretase inhibitors like DAPT are being studied as a potential treatment for this condition.

Mechanism of Action

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate works by inhibiting the activity of the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. By inhibiting gamma-secretase, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate can reduce the production of beta-amyloid peptides and potentially slow the progression of Alzheimer's disease. dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate also inhibits Notch signaling, which is involved in a variety of cellular processes, including cell differentiation and proliferation.
Biochemical and Physiological Effects:
dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been shown to have a variety of biochemical and physiological effects, including the inhibition of gamma-secretase and Notch signaling, as well as the induction of apoptosis (programmed cell death) in cancer cells. dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate in lab experiments is that it is a well-characterized and widely used gamma-secretase inhibitor, with a known mechanism of action and established protocols for its use. However, one limitation of using dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is that it can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results. Additionally, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate, including:
1. Further studies of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on Alzheimer's disease, including its potential as a therapeutic agent and its effects on other cellular processes involved in the disease.
2. Investigation of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on other diseases and conditions, such as cancer and developmental disorders.
3. Development of new gamma-secretase inhibitors with improved specificity and fewer off-target effects.
4. Investigation of the molecular mechanisms underlying dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's effects on cellular processes, including gamma-secretase inhibition and Notch signaling.
5. Exploration of dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate's potential as a tool for studying cellular processes and signaling pathways in vitro and in vivo.

Scientific Research Applications

Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used in a variety of scientific research applications, including studies of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to inhibit the production of beta-amyloid peptides and to study the effects of gamma-secretase inhibition on the progression of the disease. In cancer research, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to study the role of Notch signaling in tumor growth and to investigate the potential use of gamma-secretase inhibitors as cancer therapies. In developmental biology, dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has been used to inhibit Notch signaling and to study the role of this signaling pathway in embryonic development.

properties

IUPAC Name

dimethyl 5-(3-morpholin-4-ylpropylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-24-16(22)13-10-14(17(23)25-2)12-15(11-13)20-18(27)19-4-3-5-21-6-8-26-9-7-21/h10-12H,3-9H2,1-2H3,(H2,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSPGCUUEBHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NCCCN2CCOCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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